2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridine ring may interact with other molecular targets, modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)benzoic acid
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is unique due to its combination of the benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(11-22-12-21-16-3-1-2-4-17(16)22)20-9-13-7-15(10-19-8-13)14-5-6-14/h1-4,7-8,10,12,14H,5-6,9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHBRPUWVZWQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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